Home > Products > Screening Compounds P66037 > 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one - 2176270-05-4

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Catalog Number: EVT-2920093
CAS Number: 2176270-05-4
Molecular Formula: C19H18F3N9O
Molecular Weight: 445.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Potentially Related Compounds:

    6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

    • Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. It exhibited species-dependent toxicity in clinical trials, potentially due to crystal deposits in renal tubules. []
    • Relevance: While the core structure of SGX523 differs from the target compound, both share the presence of a [, , ]triazolo[4,3-b]pyridazine moiety and a substituted pyrazole ring. These shared features suggest potential similarities in their chemical properties and potential biological activities. Notably, both compounds contain a 3,5-dimethyl-1H-pyrazole substituent, although attached at different positions. Understanding the structure-activity relationship of SGX523, particularly regarding its solubility and metabolism, could offer insights into the target compound's potential behavior.

    6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11) []

    • Compound Description: M11 is a metabolite of SGX523 primarily generated by aldehyde oxidase (AO) in monkey and human liver cells. M11 exhibits significantly lower solubility compared to SGX523 and is suggested to be involved in the obstructive nephropathy observed in clinical trials of SGX523. []
    • Relevance: M11, a metabolite of SGX523, also shares the [, , ]triazolo[4,3-b]pyridazine and substituted pyrazole moieties with the target compound. Although structurally distinct from the main compound, the presence of these common pharmacophores suggests a potential for shared metabolic pathways or similar physicochemical properties. The knowledge of M11's low solubility and its link to toxicity highlights the importance of investigating these aspects for the target compound, especially given the structural similarities.

    4-(3,5-dimethyl-1H-pyrazol-1-yl)pyridothieno[3,2-d]pyrimidine []

    • Compound Description: This compound is synthesized from a 4-hydrazinylpyridothieno[3,2-d]pyrimidine derivative by reacting it with acetylacetone. []

    2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridothieno[3,2-d]pyrimidine []

    • Compound Description: This compound is prepared by reacting a 2,4-dihydrazinylpyridothieno[3,2-d]pyrimidine derivative with acetylacetone. []

Properties

CAS Number

2176270-05-4

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one

Molecular Formula

C19H18F3N9O

Molecular Weight

445.41

InChI

InChI=1S/C19H18F3N9O/c1-11-7-12(2)30(25-11)16-5-6-17(32)29(26-16)10-13-8-28(9-13)15-4-3-14-23-24-18(19(20,21)22)31(14)27-15/h3-7,13H,8-10H2,1-2H3

InChI Key

SSQVRPBPSLSBDY-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.